1-Ethyl-3-methylimidazolium chloride-d11 (CAS 160203-52-1) is a fully cation-deuterated ionic liquid featuring a >98 atom % D isotopic purity . With a melting point of 77-79 °C, it functions as both a primary analytical matrix and a fundamental synthetic building block for material characterization . In procurement contexts, this compound is primarily sourced to provide isotopic contrast in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the substitution of protium (1H) with deuterium (2H) on the imidazolium ring and alkyl chains is required to isolate specific molecular interactions or structural domains.
Substituting 1-ethyl-3-methylimidazolium chloride-d11 with unlabeled [EMIM]Cl or standard deuterated molecular solvents (e.g., DMSO-d6) compromises structural and mechanistic assays [1]. Standard molecular solvents disrupt the native hydrogen-bond network and nanostructure of the ionic liquid, rendering the study of neat ionic liquid behavior impossible [1]. Conversely, utilizing unlabeled [EMIM]Cl in advanced NMR (such as ROESY) results in overlapping inter- and intra-molecular Nuclear Overhauser Effect (NOE) signals, while in Small-Angle Neutron Scattering (SANS), the high incoherent scattering cross-section of hydrogen generates background noise that masks solute or polymer matrix scattering profiles [1].
In neat ionic liquid structural studies, distinguishing between intra- and inter-molecular interactions is impossible with purely unlabeled compounds. Mixing [EMIM]Cl-d11 with unlabeled [EMIM]Cl at a 95:5 molar ratio ensures each unlabeled cation is surrounded by deuterated species, resulting in the complete quenching of intermolecular NOE cross-peaks[1]. This allows for the precise isolation and measurement of intramolecular distances (< 5 Å) without the addition of disruptive molecular solvents [1].
| Evidence Dimension | Intermolecular NOE cross-peak intensity |
| Target Compound Data | 0% relative intensity (complete quench) in 95:5 [EMIM]-d11:[EMIM]h11 mixture |
| Comparator Or Baseline | Unlabeled [EMIM]Cl (100% relative intensity of overlapping intra/inter NOEs) |
| Quantified Difference | 100% reduction in intermolecular signal interference |
| Conditions | ROESY NMR, neat liquid state, 400 MHz spectrometer |
Enables researchers to accurately map the native nanostructure of ionic liquids by eliminating signal overlap, a critical requirement for electrolyte and solvent design.
For structural elucidation of ionogels and dissolved polymers, [EMIM]Cl-d11 provides a distinct neutron scattering length density (SLD) compared to its protiated counterpart [1]. Because deuterium has a coherent scattering length of 6.67 fm versus hydrogen's -3.74 fm, utilizing the fully deuterated cation allows researchers to contrast-match the ionic liquid matrix with specific polymer networks [1]. This isotopic substitution suppresses the high incoherent background typical of hydrogenous ILs, enabling high-resolution scattering profiles of the solute [1].
| Evidence Dimension | Coherent neutron scattering length (isotope level) |
| Target Compound Data | 6.67 fm (Deuterium) |
| Comparator Or Baseline | -3.74 fm (Hydrogen in unlabeled [EMIM]Cl) |
| Quantified Difference | 10.41 fm shift per substituted atom |
| Conditions | Small-Angle Neutron Scattering (SANS) of polymer ionogels |
Procurement of the d11 variant is mandatory for SANS studies where the background matrix must be rendered invisible to resolve nanoscale polymer or nanoparticle structures.
Procuring [EMIM]Cl-d11 serves as a direct starting material for generating a library of application-specific deuterated ionic liquids[1]. Through standard anion exchange protocols using reagents like LiNTf2 or Amberlite IRN-78 resin,[EMIM]Cl-d11 is converted into target compounds such as [EMIM-d11][NTf2] or [EMIM-d11][OAc] [1]. This eliminates the need to perform multi-step de novo syntheses of deuterated imidazolium rings for every required anion variant[1].
| Evidence Dimension | Synthetic pathway complexity |
| Target Compound Data | Single-step anion exchange from [EMIM]Cl-d11 |
| Comparator Or Baseline | Multi-step de novo synthesis from deuterated precursors |
| Quantified Difference | Reduction of synthesis steps from ≥3 to 1 |
| Conditions | Anion exchange via lithium salts or hydroxide resin treatment |
Reduces laboratory labor and procurement costs by allowing a single deuterated chloride master batch to supply various custom deuterated IL electrolytes.
[EMIM]Cl-d11 is specifically utilized as a bulk matrix diluent (e.g., at 95 mol%) for unlabeled [EMIM] salts to quench intermolecular NOE signals in ROESY NMR experiments [1]. This application is critical for physical chemists modeling the native, solvent-free hydrogen-bonding networks and nanodomains of ionic liquid electrolytes [1].
In the development of photocrosslinked ionogels or polymer electrolytes, [EMIM]Cl-d11 (or its direct derivatives) is employed to provide necessary neutron contrast [2]. By leveraging the vastly different scattering lengths of deuterium, researchers can mask the ionic liquid background to accurately measure the correlation lengths and phase behavior of the polymer matrix [2].
For laboratories requiring multiple deuterated ionic liquids (such as acetates, triflates, or bis(trifluoromethylsulfonyl)imides) for mechanistic studies, [EMIM]Cl-d11 acts as the primary procurement precursor [2]. It undergoes straightforward anion exchange, ensuring consistent cation deuteration across the entire synthesized library [2].
Irritant